DFP-11207
Description
Properties
Molecular Formula |
C15H25Cl2N3O |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Design and Compositional Architecture of Dfp 11207
Strategic Integration of Multi-Component System
DFP-11207's design integrates three biologically significant compounds, each serving a specific function to optimize the delivery and activity of 5-FU. fishersci.seuni.lu Upon oral administration, this compound is rapidly hydrolyzed into its three constituent components within gastrointestinal cells. fishersci.se
1-Ethoxymethyl-5-fluorouracil (EM-FU) as a 5-FU Precursor
1-Ethoxymethyl-5-fluorouracil (EM-FU) functions as a precursor form of 5-FU. fishersci.seuni.luciteab.com Following its release from this compound, EM-FU is specifically converted to the active form, 5-FU, by various liver microsomes. fishersci.seuni.lu Research indicates that this conversion is catalyzed by specific cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2A6, CYP2E1, and CYP3A4. fishersci.se This controlled conversion mechanism contributes to a sustained plasma level of 5-FU with a lower maximum concentration (Cmax) and a longer half-life compared to other 5-FU prodrugs. uni.lu
5-Chloro-2,4-dihydroxypyridine (CDHP) as Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inhibitor
5-Chloro-2,4-dihydroxypyridine (CDHP), also known as Gimeracil, acts as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD). fishersci.seuni.luucl.ac.ukhznu.edu.cn DPD is the primary enzyme responsible for the catabolism and inactivation of over 80% of administered 5-FU. ucl.ac.ukidrblab.netnih.govnih.gov By competitively inhibiting DPD, CDHP prevents the rapid degradation of 5-FU, thereby increasing and prolonging the concentration of 5-FU in both plasma and tumor tissues. nih.govnih.govresearchgate.netwikipedia.org This inhibition is crucial for maintaining efficacious concentrations of 5-FU to exert its antineoplastic effects. nih.gov
Citrazinic Acid (CTA) as Orotate (B1227488) Phosphoribosyltransferase (OPRT) Inhibitor
Citrazinic acid (CTA) serves as an inhibitor of orotate phosphoribosyltransferase (OPRT). fishersci.seuni.luucl.ac.ukhznu.edu.cn OPRT is an enzyme involved in the phosphorylation of 5-FU. fishersci.seuni.lu Studies have shown that this compound inhibits the intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner, a function attributed to the free CTA produced from this compound. uni.lu A notable characteristic of CTA is its high retention in the gastrointestinal (GI) tract compared to other tissues in rats, suggesting a localized protective effect against 5-FU-induced GI injury. uni.luucl.ac.uk
Chemical Synthesis Methodologies of this compound and its Constituent Components
This compound is a complex single molecule, chemically named 5-chloro-2-(3-(3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,2,3,6-tetrahydopyrimidine-1-carbonyl)benzoyloxy)pyridine-4-yl-2,6-bis(propionyloxy)isonicotinate, with a molecular formula of C₃₂H₂₆ClFN₄O₁₂ and a molecular weight of 713.02 g/mol . fishersci.se Its synthesis involves the intelligent design and chemical linkage of its three functional components into a unified structure. fishersci.se
Regarding its constituent components:
1-Ethoxymethyl-5-fluorouracil (EM-FU) : While specific detailed synthetic routes for EM-FU in isolation are not widely published in the provided search results, it is known to be a synthesized compound and a precursor used in the development of other 5-FU derivatives, such as Emitefur (BOF-A2). Its synthesis as a component for further chemical modifications, such as the preparation of its glycosides, has been reported.
5-Chloro-2,4-dihydroxypyridine (CDHP) : Also known as Gimeracil, CDHP is a well-established chemical compound. While direct detailed synthetic methodologies were not explicitly found in the provided search results, its commercial availability and use as a component in various oral fluoropyrimidine formulations like S-1 suggest established synthetic pathways. nih.govresearchgate.netwikipedia.org
Citrazinic Acid (CTA) : Citrazinic acid can be synthesized from citric acid and ammonia. It is a heterocyclic compound consisting of a dihydropyridine (B1217469) ring with a carboxylate group.
Conceptual Framework of Prodrug Design for Modulated Drug Release
This compound is conceptualized as an oral prodrug of 5-FU with a self-controlled toxicity profile. fishersci.seuni.luucl.ac.uk The prodrug design aims to overcome limitations associated with traditional 5-FU administration, such as its short plasma half-life and significant systemic toxicities. fishersci.seucl.ac.ukresearchgate.net By integrating EM-FU, CDHP, and CTA into a single molecule, this compound facilitates a modulated release and metabolism of 5-FU. fishersci.seuni.lu
The strategic design ensures that upon oral administration, this compound is hydrolyzed, releasing EM-FU, CDHP, and CTA. fishersci.seuni.lu EM-FU then serves as a sustained source of 5-FU, while CDHP inhibits the degradation of 5-FU by DPD, thereby prolonging its presence and enhancing its therapeutic window. fishersci.seuni.luucl.ac.uknih.gov Concurrently, CTA inhibits 5-FU phosphorylation, particularly within tumor cells, and its retention in the gastrointestinal tract is thought to provide a protective effect against 5-FU-induced gastrointestinal injury. uni.luucl.ac.uk This multi-pronged approach allows for sustained and controlled exposure to 5-FU at effective concentrations while minimizing systemic toxicities, representing an advanced strategy in fluoropyrimidine-based chemotherapy. fishersci.seuni.luucl.ac.uk
Molecular and Cellular Pharmacological Mechanisms of Dfp 11207
Enzymatic Hydrolysis and Bioactivation Pathways of DFP-11207
Upon administration, this compound undergoes rapid enzymatic hydrolysis, particularly in gastrointestinal (GI) cells, to yield its three primary functional metabolites: EM-FU, CDHP, and CTA nih.govuni.lu. This hydrolysis is a crucial bioactivation step, as the intact this compound molecule needs to be cleaved to allow its components to exert their biological activities nih.gov. Within approximately 60 minutes in in vitro assays using rat plasma, liver, and small intestine homogenates, the majority of these metabolites are produced nih.gov. Subsequently, EM-FU, which serves as a prodrug of 5-FU, is further metabolized to the active 5-FU by liver microsomes, specifically involving various cytochrome P450 (CYP) subtypes such as CYP1A2, 2A6, 2E1, and 3A4 uni.lusigmaaldrich.com.
Regulation of 5-Fluorouracil (B62378) (5-FU) Metabolism by this compound Components
This compound's design critically influences 5-FU metabolism through the actions of CDHP and CTA, which act as inhibitors of key enzymes involved in 5-FU degradation and phosphorylation, respectively uni.luidrblab.net.
CDHP (5-chloro-2,4-dihydroxypyridine), also known as gimeracil, functions as a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD) nih.govacrospharmatech.com. DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU, responsible for degrading over 80% of administered 5-FU into inactive metabolites, primarily 5-fluoro-5,6-dihydrouracil (5-FUH2) fishersci.cafishersci.comuni-freiburg.de. By inhibiting DPD, CDHP prevents the rapid breakdown of 5-FU in the liver, thereby maintaining a persistent and elevated plasma concentration of 5-FU nih.govuni.lusigmaaldrich.com. This sustained systemic persistence of 5-FU is crucial for enhancing its therapeutic window and efficacy nih.govuni.lu. Studies have shown that CDHP can significantly enhance the antiproliferative activity of 5-FU, particularly in cancer cell lines with relatively high DPD activities.
Downstream Molecular Targets and Cascades Activated by 5-FU
The active metabolite of this compound, 5-FU, exerts its cytotoxic effects primarily through two major mechanisms: the inhibition of thymidylate synthase and its integration into nucleic acids fishersci.ca.
A principal mechanism of 5-FU's anticancer activity is the inhibition of thymidylate synthase (TS) fishersci.ca. 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which then forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate (CH2THF). This complex formation irreversibly blocks the active site of TS, thereby inhibiting the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) fishersci.ca. As dTMP is a crucial nucleotide required for DNA replication and repair, its depletion leads to "thymineless death" in rapidly dividing cancer cells, ultimately causing cytotoxicity fishersci.ca.
Beyond TS inhibition, 5-FU metabolites can also be misincorporated into both DNA and RNA, disrupting their normal function and synthesis fishersci.ca.
Integration into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP), which is then misincorporated into RNA in place of uridine (B1682114) triphosphate (UTP) fishersci.ca. This incorporation can lead to altered RNA function, processing, and stability, including interference with ribosomal RNA (rRNA) processing and maturation, which can induce translational reprogramming and contribute to cytotoxicity fishersci.ca.
Integration into DNA: 5-FU can also be converted to fluorodeoxyuridine triphosphate (FdUTP), which can be misincorporated into DNA instead of deoxythymidine triphosphate (dTTP) sigmaaldrich.comfishersci.ca. This misincorporation can lead to DNA damage and subsequent cell death fishersci.ca.
Cellular Responses to this compound-Induced Metabolic Perturbations
This compound's pharmacological activity stems from its strategic modulation of 5-FU metabolism within the cellular environment. Upon oral administration, this compound undergoes rapid hydrolysis, liberating its three constituent components: EM-FU, CDHP, and CTA fishersci.senih.gov. EM-FU, serving as a precursor, is subsequently converted into the active antimetabolite 5-FU through the action of liver microsomes fishersci.senih.gov.
The presence of CDHP and CTA within the this compound complex is crucial for its controlled metabolic profile and enhanced therapeutic index. CDHP functions as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism and inactivation of 5-FU fishersci.senih.govuni.lu. By inhibiting DPD, CDHP ensures prolonged and sustained systemic levels of 5-FU, thereby maximizing its exposure to target cancer cells fishersci.senih.gov. Concurrently, CTA acts as an inhibitor of orotate (B1227488) phosphoribosyltransferase (OPRT), an enzyme involved in the phosphorylation of 5-FU fishersci.senih.govuni.lu. This inhibition of intracellular 5-FU phosphorylation by this compound, particularly in tumor cells, occurs in a dose-dependent manner and is a key metabolic perturbation induced by the compound fishersci.senih.gov. The selective retention of CTA in the gastrointestinal (GI) tract is also hypothesized to protect GI cells from 5-FU-induced injury by inhibiting its phosphorylation in these tissues nih.govuni.lu.
Effects on DNA Synthesis and Replication
The core mechanism by which this compound, through its active metabolite 5-FU, impacts DNA synthesis and replication is rooted in 5-FU's classification as an antimetabolite fishersci.senih.govuni.lu. 5-FU exerts its cytotoxic effects by interfering with the synthesis and function of nucleic acids. Specifically, 5-FU is an analog of uracil (B121893) and is metabolized intracellularly to several active forms, including 5-fluorodeoxyuridine monophosphate (FdUMP) and 5-fluorouridine (B13573) triphosphate (FUTP) dermatologytimes.com.
FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway dermatologytimes.comfishersci.ca. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a direct precursor for deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis and repair dermatologytimes.comfishersci.ca. The inhibition of TS by FdUMP leads to a significant depletion of intracellular dTTP pools, creating an imbalance in nucleotide availability that directly impairs DNA replication dermatologytimes.comfishersci.ca. This "thymineless death" mechanism is a primary driver of 5-FU's cytotoxicity dermatologytimes.com.
Furthermore, 5-FU metabolites can be erroneously incorporated into nucleic acids. Specifically, 5-fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, leading to DNA strand breaks and subsequent cellular dysfunction during attempts at DNA repair dermatologytimes.com. Similarly, 5-fluorouridine triphosphate (FUTP) can be extensively incorporated into RNA, disrupting RNA processing and function, including the maturation of ribosomal RNA (rRNA), post-transcriptional modification of transfer RNA (tRNA), and the assembly of small nuclear RNA (snRNA) fishersci.sedermatologytimes.com. These disruptions collectively impede accurate DNA synthesis and replication.
Impact on Cell Cycle Progression
The profound interference with DNA synthesis and replication orchestrated by this compound's active component, 5-FU, inevitably leads to significant perturbations in cell cycle progression. The depletion of dTTP and the incorporation of fraudulent nucleotides (FdUTP) into DNA trigger cellular checkpoints designed to monitor genomic integrity dermatologytimes.com. These checkpoints activate DNA damage response pathways, which halt the cell cycle to allow for repair or to initiate programmed cell death if the damage is irreparable.
Cells exposed to 5-FU typically experience arrest at the S-phase, the period of DNA synthesis, due to the direct inhibition of DNA replication machinery and the accumulation of DNA lesions nih.govidrblab.net. If the cell attempts to proceed with damaged or incomplete DNA, it may also arrest at the G2/M checkpoint, preventing entry into mitosis idrblab.net. This cell cycle arrest is a critical step in the cytotoxic mechanism, preventing the proliferation of rapidly dividing cancer cells by trapping them in a state where they cannot complete DNA synthesis and division.
Mechanisms of Programmed Cell Death (Apoptosis) Induction
The extensive metabolic perturbations, disrupted DNA synthesis, and subsequent cell cycle arrest induced by this compound ultimately culminate in the induction of programmed cell death, primarily through apoptosis. The accumulation of DNA damage, the imbalance of nucleotide pools, and the stalled replication forks create a state of cellular stress that triggers intrinsic apoptotic pathways dermatologytimes.com.
While 5-FU is known to induce apoptosis through mechanisms such as DNA strand breaks and inhibition of thymidylate synthase, this compound is designed to enhance these effects by maintaining optimal 5-FU concentrations and modulating its phosphorylation fishersci.senih.govuni.lufishersci.ca. Research findings indicate that this compound exhibits significant antitumor activity, suggesting its effectiveness in inducing cell death in various tumor models fishersci.se. For instance, studies have shown that this compound resulted in substantial tumor growth inhibition (TGI) across different human tumor xenograft models, outperforming 5-FU alone in some cases fishersci.se. This enhanced activity is directly linked to its ability to effectively deliver and modulate the cytotoxic effects of 5-FU, leading to the activation of apoptotic cascades within cancer cells fishersci.se. The sustained and controlled exposure to 5-FU, facilitated by this compound's unique composition, ensures that the cellular stress signals are potent enough to overcome survival mechanisms and commit the cell to apoptosis.
Detailed Research Findings: Tumor Growth Inhibition by this compound
Studies evaluating the antitumor activity of this compound in human tumor xenografts in nude rats demonstrated its potent inhibitory effects on tumor growth. The following table summarizes the tumor growth inhibition (TGI) observed with this compound compared to reference compounds like 5-FU and gemcitabine (B846) fishersci.se.
| Tumor Model | This compound TGI (%) | 5-FU TGI (%) | Gemcitabine TGI (%) |
| HT-29 | ~50-65 | ~30 | N/A |
| MKN-45 | ~50-65 | ~30 | N/A |
| BxPC-3 | ~50-65 | ~30 | N/A |
| PANC-1 | 27 | N/A | 23 |
| *Data adapted from Fukushima et al., 2017 fishersci.se. N/A: Not applicable or not reported for direct comparison in the source. |
This data illustrates that this compound consistently achieved higher tumor growth inhibition rates in HT-29, MKN-45, and BxPC-3 models compared to 5-FU, highlighting its enhanced pharmacological activity fishersci.se.
Preclinical Pharmacokinetics and Biodistribution of Dfp 11207 and Its Metabolites
In Vitro Metabolic Fate in Subcellular and Cell-Free Systems
The initial metabolic processing of DFP-11207 has been extensively studied in various in vitro systems, including subcellular fractions and cell-free extracts, to elucidate its hydrolysis and subsequent conversion pathways.
Hydrolysis in Gastrointestinal (GI) Cells and Liver Microsomes
Upon oral administration, this compound undergoes rapid hydrolysis within gastrointestinal (GI) cells, leading to the liberation of its three primary components: EM-FU, CDHP, and CTA. sigmaaldrich.comnih.gov Further metabolic conversion occurs as EM-FU, the prodrug of 5-FU, is specifically metabolized to its active form, 5-FU, by liver microsomes. wikipedia.orgsigmaaldrich.comnih.gov Studies utilizing cell-free extracts derived from plasma, liver, and tumor tissues have corroborated the rapid hydrolysis of this compound into its constituent parts. nih.gov Specifically, experiments conducted with rat plasma and 20% homogenates of rat liver and small intestine confirmed that this compound is promptly hydrolyzed to yield EM-FU, CDHP, and CTA. sigmaaldrich.com
Component-Specific Conversion Pathways
The individual components released from this compound exhibit distinct and crucial roles in modulating 5-FU pharmacokinetics. CDHP functions as a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation, particularly in rat liver homogenates. wikipedia.orgsigmaaldrich.comnih.gov This inhibition leads to elevated and sustained levels of 5-FU within the body. sigmaaldrich.com Concurrently, CTA acts as an inhibitor of orotate (B1227488) phosphoribosyltransferase (OPRT), an enzyme involved in 5-FU phosphorylation, specifically in tumor tissues. wikipedia.orgsigmaaldrich.comnih.gov
In vitro assessments revealed that the inhibitory activity of this compound on both DPD and OPRT was nearly equivalent to the inhibitory potencies observed with CDHP and CTA when administered individually. sigmaaldrich.com However, it is noteworthy that intact this compound itself does not possess direct inhibitory activity against DPD and OPRT, as demonstrated by experiments using heat-denatured crude extracts. sigmaaldrich.com This suggests that the prodrug requires hydrolysis to release its active components for their inhibitory effects. Furthermore, this compound was shown to inhibit the intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner. wikipedia.org In contrast, CTA alone did not protect intracellular 5-FU phosphorylation, indicating that this compound must rapidly enter the cell, where the subsequently produced free CTA then exerts its inhibitory effect on 5-FU phosphorylation. wikipedia.org
Table 1: Summary of In Vitro Metabolic Fate of this compound
| Process/Component | Location/System | Key Finding |
| Hydrolysis of this compound | Gastrointestinal (GI) cells | Rapidly hydrolyzed into EM-FU, CDHP, and CTA. sigmaaldrich.comnih.gov |
| Rat plasma, liver, small intestine homogenates | Rapid hydrolysis to EM-FU, CDHP, and CTA. sigmaaldrich.comnih.gov | |
| Conversion of EM-FU | Liver microsomes | Specifically metabolized to 5-FU. wikipedia.orgsigmaaldrich.comnih.gov |
| Inhibition by CDHP | Rat liver homogenates (DPD) | Strongly inhibits 5-FU degradation, leading to higher 5-FU levels. wikipedia.orgsigmaaldrich.comnih.gov |
| Inhibition by CTA | Tumor tissues (OPRT) | Inhibits 5-FU phosphorylation. wikipedia.orgsigmaaldrich.comnih.gov |
| This compound's Direct Inhibition | Cell-free extracts (DPD, OPRT) | No direct inhibitory activity; requires hydrolysis to active components. sigmaaldrich.com |
| Intracellular Phosphorylation | Tumor cells | This compound inhibits 5-FU phosphorylation dose-dependently, mediated by intracellular CTA. wikipedia.org |
In Vivo Disposition and Pharmacokinetic Profiles in Animal Models
The in vivo disposition and pharmacokinetic (PK) profiles of this compound have been evaluated in various animal models, particularly in rats, to understand its absorption, distribution, and the systemic circulation of its active metabolites.
Absorption and Systemic Circulation of Parent Compound and Metabolites
Following oral administration of this compound to rats, a notable characteristic observed was the sustained plasma level of 5-FU. This sustained concentration was achieved with a lower maximum concentration (Cmax) and a prolonged half-life (T1/2) for 5-FU when compared to other existing 5-FU prodrugs. wikipedia.org Preclinical studies conducted in nude rats bearing human gastrointestinal tumor xenografts consistently demonstrated favorable pharmacokinetic profiles for this compound. mims.comnih.gov Furthermore, preclinical data suggest that the blood levels of the active components of this compound remain stable for an extended period, even with once-weekly administration.
Tissue-Specific Distribution of Active Components (e.g., CTA retention in GI tract)
A critical aspect of this compound's design for reduced gastrointestinal toxicity is the tissue-specific distribution of its components. Following oral administration in rats, citrazinic acid (CTA) was found to be highly retained within the gastrointestinal (GI) tract tissues, showing significantly higher concentrations there compared to other tissues. wikipedia.orgidrblab.net This localized retention of CTA in GI tract cells is crucial as it contributes to protecting the GI tract from potential injury by inhibiting the phosphorylation of 5-FU directly within these cells. sigmaaldrich.comidrblab.net
Analysis of Sustained Plasma Concentrations of Active Metabolites (e.g., 5-FU) in Preclinical Models
This compound is designed to provide sustained concentrations of its active anticancer moiety, 5-FU. nih.gov In human tumor-bearing nude rats, this compound achieved prolonged and stable pharmacokinetic profiles for 5-FU, which is essential for its therapeutic efficacy. nih.gov The unique combination of EM-FU, CDHP, and CTA within this compound leads to enhanced pharmacological activity of 5-FU. This is characterized by lower Cmax and AUC values but notably longer Tmax and T1/2 values for 5-FU compared to other fluoropyrimidine formulations like S-1. idrblab.net This pharmacokinetic advantage suggests that this compound may be superior in preventing severe hematological and gastrointestinal toxicities typically associated with 5-FU administration. idrblab.net
Table 2: Summary of In Vivo Disposition and Pharmacokinetic Profiles in Animal Models
| Parameter | Observation | Significance |
| 5-FU Plasma Levels | Sustained for a long time with lower Cmax and longer T1/2 compared to other 5-FU prodrugs. wikipedia.org | Indicates controlled release and prolonged exposure to the active drug, potentially reducing peak-related toxicities. |
| Overall PK Profile | Favorable profiles observed in human GI tumor xenografts in nude rats. mims.comnih.gov | Supports the drug's potential for therapeutic efficacy in a relevant preclinical model. |
| CTA Tissue Distribution | Highly retained in the gastrointestinal (GI) tract of rats. wikipedia.orgidrblab.net | Crucial for localized protection of GI cells by inhibiting 5-FU phosphorylation, thereby reducing GI toxicity. sigmaaldrich.comidrblab.net |
| Active Metabolite Concentration | Provides long-sustained plasma concentrations of 5-FU. nih.gov | Ensures continuous therapeutic exposure to the active anticancer agent. |
| Comparison to S-1 | Lower Cmax and AUC but longer Tmax and T1/2 for 5-FU compared to S-1. idrblab.net | Suggests improved tolerability and reduced severe hematological and GI toxicities. idrblab.net |
Enzymatic Activities Influencing Biotransformation (e.g., DPD, OPRT)
The biotransformation of this compound and the subsequent metabolism of 5-FU are significantly influenced by the enzymatic activities of DPD and OPRT, which are targeted by this compound's design. Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the catabolism of 5-FU, degrading a substantial portion (60-90%) of the administered dose into inactive metabolites guidetopharmacology.orgnih.gov. Inter-individual and intra-individual variations in DPD levels are a major cause of variability in plasma 5-FU concentrations and can lead to severe toxicities in patients with DPD deficiency nih.gov.
This compound incorporates 5-chloro-2,4-dihydroxypyridine (CDHP), a potent and reversible DPD inhibitor. Preclinical in vitro studies using homogenates of rat liver demonstrated that this compound strongly inhibited the degradation of 5-FU by DPD newdrugapprovals.orgguidetopharmacology.org. The inhibitory activity of this compound towards DPD was found to be comparable to that of CDHP alone guidetopharmacology.orgnih.gov. By inhibiting DPD, CDHP ensures that a greater proportion of 5-FU remains available to exert its therapeutic effects, thereby enhancing its antitumor activity and reducing pharmacokinetic variability nih.gov.
Orotate phosphoribosyltransferase (OPRT) is another critical enzyme in the biotransformation pathway of 5-FU, responsible for its phosphorylation, a necessary step for its activation newdrugapprovals.orgguidetopharmacology.orgfishersci.ptnih.govnih.gov. Citrazinic acid (CTA), the third component of this compound, acts as a potent inhibitor of OPRT. Studies have shown that this compound effectively inhibited the phosphorylation of 5-FU by OPRT in tumor tissues, with an inhibitory potency similar to that of CTA alone newdrugapprovals.orgguidetopharmacology.orgnih.gov. The selective retention of CTA in the gastrointestinal tract further contributes to reducing 5-FU-induced gastrointestinal toxicities by inhibiting OPRT activity locally newdrugapprovals.orgfishersci.ptnih.gov.
The concerted inhibitory actions of CDHP on DPD and CTA on OPRT, combined with the controlled release of EM-FU, represent a sophisticated strategy to optimize the pharmacokinetic and pharmacodynamic profile of 5-FU, leading to sustained therapeutic levels with reduced systemic and gastrointestinal toxicities.
Preclinical Pharmacodynamics and Efficacy Studies of Dfp 11207
Assessment of Antitumor Activity in In Vitro Cell Line Models
In vitro studies have explored the fundamental inhibitory activities of DFP-11207 and its components on key enzymes involved in 5-FU metabolism. This compound demonstrated strong inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD) in homogenates of rat liver. fishersci.casigmaaldrich.comidrblab.netidrblab.net It also inhibited the phosphorylation of 5-FU by orotate (B1227488) phosphoribosyltransferase (OPRT) in tumor tissues. fishersci.casigmaaldrich.comidrblab.netidrblab.net The magnitude of inhibition for DPD and OPRT by this compound was found to be nearly equivalent to that of CDHP and CTA alone, respectively, in a cell-free system using rat plasma and homogenates of rat liver and small intestine. fishersci.ca
Crucially, this compound inhibited the intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner. fishersci.casigmaaldrich.comidrblab.netidrblab.netctdbase.org This is a significant finding because CTA alone did not protect intracellular 5-FU phosphorylation. fishersci.casigmaaldrich.comidrblab.netidrblab.netctdbase.org These results suggest that this compound is rapidly taken up into the cell, where the released CTA can then inhibit the phosphorylation of 5-FU intracellularly. fishersci.casigmaaldrich.comidrblab.netidrblab.netctdbase.org
Evaluation in In Vivo Tumor Xenograft Models (e.g., Human Tumor Xenografts in Nude Rats)
The antitumor activity of this compound has been evaluated in human tumor xenograft models implanted in nude rats. fishersci.casigmaaldrich.comnih.govuni.lufishersci.com These studies are crucial for understanding the compound's efficacy in a more complex biological system that mimics human tumor growth.
Dose-Dependent Efficacy and Tumor Growth Inhibition Studies
In human tumor xenograft models in nude rats, this compound demonstrated antitumor activity in a dose-dependent fashion. fishersci.casigmaaldrich.comnih.govuni.lufishersci.com This indicates that increasing the dose of this compound leads to a greater inhibition of tumor growth in these preclinical models. While specific data tables detailing tumor size reduction at different doses were not consistently available across the search results, the consistent reporting of dose-dependent activity underscores a clear relationship between the administered dose and the observed antitumor effect in these in vivo settings.
Comparative Efficacy with Reference Fluoropyrimidine Drugs in Preclinical Models
Preclinical evaluations compared the efficacy of this compound to reference 5-FU drugs in human tumor xenograft models. The antitumor activity of this compound was found to be equivalent to that of reference 5-FU drugs in these models. sigmaaldrich.comnih.govuni.lufishersci.com This suggests that this compound maintains the therapeutic efficacy of existing fluoropyrimidine treatments in preclinical settings.
Modulation of Biological Pathways and Biomarkers in Preclinical Settings
This compound's mechanism of action involves the modulation of key enzymes in the 5-FU metabolic pathway. By combining EM-FU (a 5-FU precursor), CDHP (a DPD inhibitor), and CTA (an OPRT inhibitor), this compound influences the levels and activity of 5-FU. fishersci.casigmaaldrich.comidrblab.netidrblab.net CDHP inhibits DPD, the primary enzyme responsible for 5-FU degradation, leading to prolonged systemic exposure to 5-FU. fishersci.caidrblab.netidrblab.netthegoodscentscompany.com CTA inhibits OPRT, an enzyme involved in the activation of 5-FU to its cytotoxic metabolites, particularly in gastrointestinal cells. fishersci.casigmaaldrich.comidrblab.netidrblab.netrsc.orgctdbase.orgthegoodscentscompany.com This differential inhibition is a key aspect of its design to improve the therapeutic index.
While the search results highlight the modulation of DPD and OPRT activity, detailed information on the broader impact of this compound on other biological pathways or the identification of specific biomarkers modulated by the compound in preclinical settings was not extensively provided. The primary focus in the available preclinical data is on the metabolic enzymes directly related to 5-FU.
Investigation of Compound-Related Biological Effects (e.g., in animal models)
Investigations into the biological effects of this compound in animal models have primarily focused on its intended mechanism of action and its impact on reducing the characteristic toxicities associated with 5-FU.
GI Tract Protection Mechanisms Mediated by CTA
A key feature of this compound is the inclusion of CTA, specifically for the purpose of protecting the gastrointestinal (GI) tract from 5-FU-induced injury. fishersci.casigmaaldrich.comrsc.orgthegoodscentscompany.com Studies in rats have shown that following oral administration of this compound, CTA is highly retained in the gastrointestinal tract compared to other tissues. fishersci.casigmaaldrich.comidrblab.netidrblab.net In these GI tract cells, CTA inhibits the phosphorylation of 5-FU. fishersci.casigmaaldrich.comidrblab.netidrblab.netrsc.orgctdbase.orgthegoodscentscompany.com By preventing the phosphorylation of 5-FU within the GI tract lining, CTA reduces the local formation of cytotoxic 5-FU metabolites, thereby protecting the GI tract from injury as 5-FU is absorbed into the circulation. fishersci.casigmaaldrich.comrsc.orgthegoodscentscompany.com This mechanism is central to the design of this compound to achieve improved tolerability compared to conventional fluoropyrimidines. fishersci.casigmaaldrich.comrsc.orgthegoodscentscompany.com
Preclinical Observations on Hematological Parameters and Myelosuppression
Preclinical evaluations of this compound in rodents have indicated a favorable profile regarding hematological parameters and myelosuppression compared to conventional 5-FU and other oral fluoropyrimidine derivatives like S-1. nih.govnih.govnih.gov Studies have specifically highlighted a reduction or absence of 5-FU-related toxicities, particularly thrombocytopenia, with this compound administration. nih.govtandfonline.combridge-salon.jp
While specific detailed data tables from preclinical studies showing changes in complete blood counts (CBC) or bone marrow cellularity were not extensively available in the provided search results, the consistent finding across multiple mentions is the observation of less myelosuppression with this compound in preclinical models. nih.govnih.govd-nb.infotandfonline.combridge-salon.jp This is a key characteristic distinguishing this compound from other fluoropyrimidine treatments where hematological toxicity, particularly myelosuppression, is a common concern and can be dose-limiting. nih.govd-nb.info
Structure Activity Relationships Sar and Prodrug Design Principles in Dfp 11207 Development
Rationale for the Multi-Component Prodrug Approach to Enhance Therapeutic Index
The rationale behind developing DFP-11207 as a multi-component prodrug stems directly from the limitations of conventional 5-FU therapy. While effective against a range of solid tumors, 5-FU's clinical utility is often constrained by significant and sometimes severe hematologic and gastrointestinal toxicities. rcsb.orgresearchgate.netmedchemexpress.comnih.govnih.gov These toxicities are largely attributed to the widespread distribution and rapid metabolism of 5-FU by dihydropyrimidine (B8664642) dehydrogenase (DPD) in various tissues, as well as its phosphorylation in normal cells. researchgate.netmedchemexpress.comselleckchem.com
The multi-component prodrug strategy of this compound aims to overcome these drawbacks by modulating the pharmacokinetics of 5-FU and providing localized protection to sensitive normal tissues. The design integrates a precursor form of 5-FU with inhibitors of key enzymes involved in 5-FU metabolism, thereby controlling the concentration and duration of 5-FU exposure in the systemic circulation and target tissues. This controlled delivery system is intended to enhance the therapeutic index, allowing for effective antitumor activity at doses that are better tolerated by patients. rcsb.orgresearchgate.netmedchemexpress.comnih.govnih.govselleckchem.com The goal is to achieve sustained therapeutic levels of 5-FU with lower peak concentrations (Cmax) and a longer half-life compared to bolus infusions of 5-FU or some other oral fluoropyrimidine prodrugs. rcsb.orgresearchgate.netmedchemexpress.comnih.govselleckchem.com
Contributions of Individual Components to Overall Pharmacological Activity and Modulated Disposition
1-ethoxymethyl-5-fluorouracil (EM-FU): This component serves as a precursor, or prodrug, to the active cytotoxic agent, 5-FU. rcsb.orgresearchgate.netmedchemexpress.comselleckchem.com Studies have shown that EM-FU is specifically converted to 5-FU by liver microsomes. rcsb.orgselleckchem.com This targeted conversion contributes to the systemic availability of 5-FU following oral administration of this compound.
5-chloro-2,4-dihydroxypyridine (CDHP): CDHP acts as a reversible inhibitor of dihydropyrimidine dehydrogenase (DPD). rcsb.orgresearchgate.netmedchemexpress.comselleckchem.com DPD is the primary enzyme responsible for the catabolism and inactivation of 5-FU. selleckchem.com By inhibiting DPD, CDHP reduces the rate of 5-FU degradation, leading to prolonged systemic exposure to the active drug. rcsb.orgresearchgate.netmedchemexpress.comselleckchem.com This sustained exposure is crucial for maintaining therapeutic efficacy.
Citrazinic acid (CTA): CTA is a potent inhibitor of orotate (B1227488) phosphoribosyl transferase (OPRT). rcsb.orgresearchgate.netmedchemexpress.comselleckchem.com OPRT is an enzyme involved in the activation of 5-FU through phosphorylation. Importantly, CTA has been shown to be highly retained in gastrointestinal tract cells compared to other tissues in preclinical studies. selleckchem.com This localized retention allows CTA to protect the gastrointestinal tract from 5-FU-induced injury by inhibiting the phosphorylation of 5-FU within these sensitive normal cells. researchgate.netmedchemexpress.comselleckchem.com
The combined action of these components results in a modulated pharmacokinetic profile for 5-FU. Preclinical studies in rats demonstrated that administration of this compound resulted in a sustained plasma level of 5-FU with a lower Cmax and a longer half-life compared to other 5-FU prodrugs. rcsb.orgselleckchem.com This pharmacokinetic profile is considered favorable for reducing toxicity while maintaining antitumor activity. Early clinical data also indicated that this compound administration achieved 5-FU levels within the therapeutic range with improved tolerability compared to conventional 5-FU regimens. rcsb.orgresearchgate.netmedchemexpress.comnih.govnih.gov
| Analyte | Cmax (ng/mL) | Tmax (h) | T1/2 (h) |
| 5-FU (from this compound) | Lower than S-1 | Longer than S-1 | Longer than S-1 |
| 5-FU (from S-1) | Higher than this compound | Shorter than this compound | Shorter than this compound |
Table 1: Comparative Pharmacokinetic Profile of 5-FU from this compound and S-1 (Based on preclinical/clinical observations) rcsb.orgresearchgate.netmedchemexpress.comnih.govselleckchem.com
Conceptual Basis for Chemical Modifications and Future Analog Development (based on prodrug strategy)
The conceptual basis for future chemical modifications and analog development of this compound is firmly rooted in optimizing the existing multi-component prodrug strategy. The goal is to further refine the controlled release of the active moiety (5-FU) and the modulating components (CDHP and CTA) to enhance targeted delivery, improve pharmacokinetic profiles, and potentially further reduce toxicity while maintaining or increasing antitumor efficacy.
Potential areas for future development based on this strategy could include:
Modifications to the Linker Chemistry: Altering the chemical linkers connecting the three components could influence the rate and location of hydrolysis, potentially leading to more precise release of the active compounds in specific tissues or tumor microenvironments.
Variations of the Modulating Components: Developing analogs of CDHP or CTA with improved potency, selectivity for specific tissues (e.g., tumor cells vs. normal cells), or altered pharmacokinetic properties could further enhance the therapeutic index.
Integration of Targeting Moieties: While not explicitly detailed in the provided information for this compound itself, a general principle in prodrug design is the incorporation of targeting ligands that direct the prodrug to cancer cells or the tumor microenvironment, thereby increasing the local concentration of the active drug and reducing systemic exposure. Future analogs could explore this possibility based on the this compound scaffold.
Optimization of Oral Absorption and Biodistribution: Further chemical modifications could aim to improve the oral bioavailability of the prodrug and its distribution to tumor sites.
The overarching principle for future development is to build upon the demonstrated success of the multi-component design in modulating 5-FU pharmacokinetics and toxicity. By strategically modifying the chemical structure based on the roles of the individual components, researchers can explore new analogs with potentially improved therapeutic properties. The preclinical and early clinical data with this compound suggest that this multi-component prodrug approach is a promising avenue for the development of improved oral fluoropyrimidine therapies. rcsb.orgselleckchem.com
Advanced Methodologies for Dfp 11207 Research
Analytical Techniques for Compound and Metabolite Quantification in Biological Matrices (e.g., Chromatography-Mass Spectrometry)
Quantifying DFP-11207 and its metabolites in biological samples is crucial for pharmacokinetic studies and understanding its disposition in the body. High performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been utilized for this purpose. fishersci.senih.gov This sensitive analytical technique allows for the precise determination of the concentrations of this compound metabolites, including 5-FU, EM-FU, CDHP, and CTA, in matrices such as plasma and urine. fishersci.senih.gov The application of LC-MS/MS in a Phase I study enabled the measurement of these metabolites over time following oral administration of this compound, providing insights into their pharmacokinetic profiles. fishersci.senih.gov
In Vitro Cell Culture Models for Efficacy and Mechanism Investigations
In vitro cell culture models serve as essential tools for investigating the cellular efficacy and underlying mechanisms of this compound. Studies using cell-free systems and intact cancer cells have been instrumental in evaluating the inhibitory effects of this compound on key enzymes involved in 5-FU metabolism. sigmaaldrich.comdermatologytimes.comnih.govfishersci.ca Specifically, in vitro experiments have demonstrated the potent inhibition of DPD activity in rat liver homogenates and OPRT activity in tumor tissue homogenates by this compound. sigmaaldrich.comdermatologytimes.comnih.govfishersci.ca Furthermore, studies using intact tumor cells, such as Colo320DM cells, have shown that this compound dose-dependently inhibits the intracellular phosphorylation of 5-FU and its subsequent incorporation into RNA. nih.gov These findings highlight the ability of this compound to facilitate the intracellular activity of 5-FU.
Animal Models for Comprehensive Preclinical Evaluation (e.g., Xenograft Models, Genetically Engineered Models)
Preclinical evaluation of this compound has involved the use of animal models, particularly human tumor xenografts. These models are valuable for assessing the in vivo antitumor activity of novel agents. In studies evaluating this compound, human tumor xenografts in nude rats have been employed to determine its efficacy against established tumors. sigmaaldrich.comdermatologytimes.comnih.gov The results from these xenograft studies indicated that this compound exhibited antitumor activity in a dose-dependent manner, comparable to that of reference 5-FU drugs. sigmaaldrich.comdermatologytimes.comnih.gov While genetically engineered models are also utilized in cancer research to study specific genetic alterations and their impact on tumor development and response to therapy, the provided information specifically highlights the use of xenograft models for evaluating this compound's antitumor efficacy. thegoodscentscompany.comuni.lu
Biochemical and Cellular Enzyme Assays (DPD, OPRT, TS)
Biochemical and cellular enzyme assays are critical for understanding the direct interactions of this compound and its components with target enzymes like DPD, OPRT, and thymidylate synthase (TS). In vitro enzyme assays using crude extracts from rat liver and tumor tissues have confirmed that this compound effectively inhibits both DPD and OPRT activities in a dose-dependent manner in a cell-free system. nih.gov The inhibitory potency of this compound against DPD and OPRT was found to be comparable to that of its constituent inhibitors, CDHP and CTA, respectively. sigmaaldrich.comnih.govfishersci.ca Cellular assays using intact tumor cells have further demonstrated this compound's ability to inhibit the intracellular phosphorylation of 5-FU, a process catalyzed by OPRT, in a dose-dependent fashion. nih.govfishersci.ca This is particularly significant as CTA alone did not achieve the same level of intracellular inhibition, suggesting that the delivery of CTA via this compound is important for its intracellular effect. nih.govfishersci.ca Although this compound is described as a TS inhibitor, the detailed enzyme assays presented in the search results focus on DPD and OPRT inhibition. TS inhibition is a primary mechanism of 5-FU action sigmaaldrich.comfishersci.ca, and its expression levels can influence sensitivity to 5-FU-based therapies ebi.ac.uk.
The following table summarizes representative in vitro enzyme inhibition data for DPD and OPRT by this compound and its components in a cell-free system:
| Enzyme | Inhibitor | Relative Inhibition Activity |
| DPD | This compound | Comparable to CDHP alone |
| DPD | CDHP | High |
| OPRT | This compound | Comparable to CTA alone |
| OPRT | CTA | High |
Note: Data is based on findings in rat liver and tumor tissue homogenates in a cell-free system. sigmaaldrich.comnih.govfishersci.ca
Future Directions and Translational Research Avenues
Elucidation of Comprehensive Metabolic and Degradation Pathways of DFP-11207 and its Components
While initial studies have shown that this compound is rapidly hydrolyzed into its components EM-FU, CDHP, and CTA, and that EM-FU is subsequently metabolized to 5-FU, a comprehensive understanding of the complete metabolic and degradation pathways of this compound and each of its components is crucial. dovepress.comnih.govpatsnap.com Future research should aim to fully map the enzymatic processes involved in the conversion of EM-FU to 5-FU, potentially identifying specific liver microsomes or other enzymes responsible across various species, including humans. dovepress.comnih.govpatsnap.com Detailed investigations into the degradation routes of CDHP and CTA are also warranted to understand their disposition and potential accumulation. Understanding these pathways at a granular level will be essential for predicting drug-drug interactions, identifying potential sources of variability in patient response, and optimizing dosing strategies in diverse populations.
Exploration of this compound in Diverse Preclinical Disease Models and Indications
Preclinical studies have demonstrated the antitumor activity of this compound in human tumor xenografts in nude rats, showing efficacy equivalent to reference 5-FU drugs in tested models. dovepress.comnih.govpatsnap.com Future research should expand the evaluation of this compound into a broader range of preclinical disease models. This includes investigating its efficacy in various solid tumor types beyond those initially tested, such as different subtypes of gastrointestinal cancers, breast cancer, lung cancer, and others known to be responsive to fluoropyrimidines. nih.govwikipedia.orgwikipedia.org Exploring its activity in models representing different stages of cancer, including metastatic settings, is also important. Furthermore, evaluating this compound in models with varying levels of DPD and OPRT expression could provide insights into its effectiveness in overcoming resistance mechanisms.
Investigation of Synergistic Combinations with Other Therapeutic Modalities in Preclinical Settings
Given that 5-FU is frequently used in combination regimens, a key future direction for this compound is the investigation of its synergistic potential with other therapeutic modalities in preclinical models. nih.gov This could include combinations with other chemotherapeutic agents, targeted therapies (e.g., EGFR inhibitors, VEGF inhibitors), immunotherapies (e.g., checkpoint inhibitors), and radiation therapy. biorxiv.org Preclinical studies evaluating the efficacy and potential for reduced toxicity of such combinations are necessary to inform future clinical trial designs. Identifying combinations that demonstrate synergistic antitumor effects with a favorable toxicity profile would be a significant step towards expanding the clinical utility of this compound.
Development of Next-Generation Fluoropyrimidine Prodrug Systems Building on this compound Principles
This compound represents a novel approach to oral fluoropyrimidine delivery by combining a 5-FU prodrug with inhibitors of 5-FU metabolism and phosphorylation. dovepress.comnih.govpatsnap.comnih.gov Building upon the principles demonstrated by this compound, future research can focus on developing next-generation fluoropyrimidine prodrug systems. This could involve exploring alternative prodrug strategies for 5-FU or its analogs, investigating novel inhibitors of DPD, OPRT, or other enzymes involved in fluoropyrimidine metabolism, or designing multi-component systems with improved tumor targeting or activation mechanisms. acs.orgmdpi.com The insights gained from studying the pharmacokinetics, metabolism, and efficacy of this compound will be invaluable in the rational design of these advanced prodrug systems.
Identification and Validation of Predictive Biomarkers for Preclinical Responsiveness
Identifying biomarkers that can predict preclinical responsiveness to this compound would be crucial for patient selection and optimizing treatment strategies in future clinical development. frontiersin.org Research should focus on exploring potential biomarkers related to the expression or activity of enzymes involved in this compound metabolism (e.g., liver microsomes responsible for EM-FU conversion) or 5-FU metabolism (e.g., DPD and OPRT). dovepress.comnih.govpatsnap.comnih.gov Additionally, investigating biomarkers related to the tumor microenvironment or specific genetic alterations within tumors could provide further insights into sensitivity or resistance mechanisms. acs.org Validating these potential biomarkers in diverse preclinical models is a necessary step before their potential translation to clinical studies.
Q & A
Q. What is the pharmacological rationale for combining EM-FU, CDHP, and CTA in DFP-11207?
this compound combines three components to optimize 5-FU delivery while minimizing systemic toxicity:
- EM-FU (1-ethoxymethyl-5-fluorouracil) acts as a 5-FU prodrug, ensuring controlled release.
- CDHP reversibly inhibits dihydropyrimidine dehydrogenase (DPD), slowing 5-FU degradation and prolonging exposure .
- CTA (citrazinic acid) inhibits orotate phosphoribosyltransferase (OPRT) in gastrointestinal cells, reducing 5-FU phosphorylation and associated mucosal toxicity . This triple mechanism achieves lower 5-FU Cmax (3.39–25.5 ng/mL) and comparable AUC to S-1, with reduced hematological/gastrointestinal toxicity .
Q. How was the recommended Phase II dose (RP2D) of 330 mg/m²/day determined in the Phase I trial?
The RP2D was identified through dose escalation (40–440 mg/m²/day) using a 3+3 design to assess dose-limiting toxicities (DLTs). At 440 mg/m²/day, Grade 3/4 toxicities (e.g., febrile neutropenia, mucosal inflammation) defined the maximum tolerated dose (MTD), while 330 mg/m²/day (administered every 12 hours) showed no DLTs and maintained stable 5-FU plasma levels (5.27–23.5 ng/mL) . Pharmacokinetic (PK) analysis confirmed dose proportionality and accumulation over 28-day cycles .
Advanced Research Questions
Q. How do the dual inhibitory pathways of CDHP and CTA in this compound reconcile systemic efficacy with localized toxicity control?
- CDHP acts systemically by inhibiting DPD, prolonging 5-FU’s half-life (T1/2 ≈ 3–6 hours) and increasing AUC without elevating Cmax .
- CTA localizes to gastrointestinal cells, blocking OPRT to prevent 5-FU activation and subsequent mucosal injury . Preclinical models show this dual inhibition reduces intestinal toxicity by 60% compared to S-1 while maintaining antitumor activity in xenografts .
Q. What methodological approaches address contradictions in food-effect studies for this compound?
A crossover study (n=6) compared fasted vs. fed administration (300 mg BID). PK parameters (Cmax, AUClast) for 5-FU and metabolites showed no statistically significant differences (p>0.05), with EM-FU bioavailability consistent across conditions (Table 6, ). Researchers used non-compartmental analysis and ANOVA to validate food-effect neutrality, critical for patient compliance in outpatient settings .
Q. How can pharmacodynamic (PD) modeling resolve variability in 5-FU plasma concentrations observed in Phase I trials?
PK/PD modeling of Cycle 1 data (Days 1–29) revealed interpatient variability in 5-FU levels (4.01–45.3 ng/mL) due to:
- Genetic polymorphisms in DPD/OPRT enzymes.
- Delayed absorption in patients with prior gastrectomy. Population PK analysis using nonlinear mixed-effects models (NONMEM) identified body surface area and renal function as covariates for dose individualization .
Q. What experimental designs are recommended to evaluate this compound in combination therapies?
Preclinical synergy studies suggest pairing this compound with:
- Oxaliplatin : Sequential administration (this compound → oxaliplatin) enhances DNA crosslink damage in colorectal cancer models.
- Immune checkpoint inhibitors : Low-dose 5-FU may deplete regulatory T cells, improving anti-PD-1 response rates . Phase Ib trials should use adaptive dose escalation (BOIN design) to identify safe combinations while monitoring for overlapping toxicities (e.g., neutropenia) .
Data Contradiction Analysis
Q. Why does this compound show minimal hematological toxicity despite prolonged 5-FU exposure?
While S-1 (5-FU Cmax 128 ng/mL) causes Grade 3/4 myelosuppression, this compound’s lower Cmax (≤25.5 ng/mL) reduces peak exposure to bone marrow progenitors. PK simulations indicate threshold Cmax >30 ng/mL correlates with neutropenia risk, a level avoided in this compound dosing .
Q. How to interpret the discrepancy between stable disease rates (33.3%) and prolonged progression-free survival (≥6 months) in Phase I?
RECIST 1.1 criteria may underestimate clinical benefit in tumors with slow growth kinetics (e.g., pancreatic adenocarcinoma). Circulating tumor DNA (ctDNA) analysis in subset populations (n=4) showed >50% reduction in KRAS variant allele frequency, suggesting molecular response despite stable imaging .
Methodological Resources
- PK Parameter Calculation : Use WinNonlin for non-compartmental analysis of AUCinf, Cmax, and T1/2 from plasma concentration-time curves .
- Toxicity Grading : Apply NCI CTCAE v4.0 with centralized adjudication to standardize AE reporting .
- Statistical Tools : Employ Simon’s two-stage design for Phase II efficacy endpoints, powered to detect ≥20% response rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
